molecular formula C47H30N2 B13397601 2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine CAS No. 1027074-24-3

2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine

Cat. No.: B13397601
CAS No.: 1027074-24-3
M. Wt: 622.8 g/mol
InChI Key: DCIBUYRTGSMFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine is a structurally complex compound featuring an imidazo[1,2-a]pyridine core linked to a phenyl group substituted at the para position with a 9,10-di(naphthalen-2-yl)anthracene moiety . This architecture combines the electron-rich, planar anthracene system with the heterocyclic imidazo[1,2-a]pyridine scaffold, which is widely recognized for its pharmacological and optoelectronic properties .

Properties

CAS No.

1027074-24-3

Molecular Formula

C47H30N2

Molecular Weight

622.8 g/mol

IUPAC Name

2-[4-(9,10-dinaphthalen-2-ylanthracen-2-yl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C47H30N2/c1-3-11-35-27-38(22-18-31(35)9-1)46-40-13-5-6-14-41(40)47(39-23-19-32-10-2-4-12-36(32)28-39)43-29-37(24-25-42(43)46)33-16-20-34(21-17-33)44-30-49-26-8-7-15-45(49)48-44/h1-30H

InChI Key

DCIBUYRTGSMFKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)C8=CC=C(C=C8)C9=CN1C=CC=CC1=N9

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate: 9,10-Di(naphthalen-2-yl)anthracene-2-boronic Acid

This boronic acid derivative is a crucial building block for subsequent Suzuki-Miyaura cross-coupling reactions to install the anthracene-naphthalene framework onto various aromatic systems.

  • Synthetic Route: The synthesis typically starts from 2-bromo-9,10-di(naphthalen-2-yl)anthracene, which undergoes lithiation with n-butyllithium at low temperature (-78 °C), followed by quenching with trimethyl borate. The crude boronic acid is isolated after acidic workup and purified by column chromatography.

  • Reaction Conditions and Yield:

Step Reagents/Conditions Yield (%) Notes
Lithiation and borylation n-BuLi (1.5 eq), trimethyl borate (1.5 eq), THF, -78 °C to 0 °C 60 Purified by silica gel chromatography

This method provides a white solid boronic acid intermediate with moderate yield (60%), suitable for further coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Constructing the Core Framework

The core synthetic strategy for assembling the 2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine involves Suzuki-Miyaura cross-coupling between the boronic acid intermediate and a suitably functionalized imidazo[1,2-a]pyridine derivative bearing a bromophenyl substituent.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is the preferred catalyst.

  • Base: Potassium carbonate aqueous solution (2 M) is commonly used.

  • Solvent: A mixed solvent system of toluene and ethanol, sometimes with water, is employed.

  • Reaction Conditions: Reflux under inert nitrogen atmosphere for 5 to 12 hours with stirring.

  • Workup: After reaction completion, organic and aqueous layers are separated; organic phase is dried over magnesium sulfate, concentrated, and purified by column chromatography on NH silica gel using toluene or toluene/ethyl acetate as eluents.

  • Representative Experimental Data:

Example Boronic Acid (g) Brominated Imidazo[1,2-a]pyridine (g) Catalyst (g) Base (ml, 2 M K2CO3) Solvent (ml) Time (h) Yield (%) Product Description
1 3.5 2.2 0.35 10 Toluene (40) + EtOH(10) 8 52 Yellow powder, confirmed by 1H-NMR
2 2.0 1.5 0.20 6 Toluene (23) + EtOH(6) 5 63 Yellow powder, confirmed by 1H-NMR
3 3.5 2.0 0.40 10 Toluene (20) + EtOH(5) 5.5 53 Yellow powder, confirmed by 1H-NMR

Synthesis of the Imidazo[1,2-a]pyridine Core with Phenyl Substitution

The imidazo[1,2-a]pyridine nucleus with a 4-substituted phenyl group can be prepared via condensation reactions involving 2-aminopyridine derivatives and appropriately substituted aldehydes or equivalents. Although specific procedures for the exact phenyl substitution in this compound are less frequently detailed, general methods from the literature include:

  • Condensation of 2-aminopyridine with benzaldehyde derivatives under acidic or catalytic conditions to form the imidazo[1,2-a]pyridine ring.

  • Subsequent functionalization at the 2-position by palladium-catalyzed cross-coupling to install the 4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl substituent.

This step is critical to achieve the final target compound structure.

Purification and Characterization

  • Purification: Column chromatography on NH silica gel using toluene or toluene/ethyl acetate mixtures is standard.

  • Characterization: Proton nuclear magnetic resonance spectroscopy (1H-NMR) is employed to confirm the structure, with characteristic chemical shifts corresponding to aromatic protons of the anthracene, naphthalene, phenyl, and imidazo[1,2-a]pyridine moieties.

  • Typical 1H-NMR Chemical Shifts: Signals appear in the range of δ 7.3 to 9.4 ppm, consistent with the aromatic environment.

Summary Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Borylation of 2-bromo derivative n-BuLi, trimethyl borate, THF, -78 °C to 0 °C 60 White solid boronic acid intermediate
Suzuki coupling Boronic acid + bromophenyl-imidazo[1,2-a]pyridine, Pd(PPh3)4, K2CO3, toluene/ethanol, reflux, N2 52-63 Yellow powder, purified by column chromatography
Imidazo[1,2-a]pyridine core synthesis Condensation of 2-aminopyridine with substituted benzaldehyde Variable Forms imidazo ring prior to coupling

Additional Notes

  • The reactions are typically performed under inert atmosphere (nitrogen) to prevent catalyst deactivation.

  • Reaction times vary from 5 to 12 hours depending on substrate and scale.

  • The palladium catalyst loading is generally around 5-10 mol%.

  • Potassium carbonate serves as a mild base facilitating transmetallation in Suzuki coupling.

  • Solvent mixtures help in solubilizing both organic and inorganic components.

  • The final compound's purity and identity are confirmed by NMR and sometimes by mass spectrometry.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The anthracene and naphthalene moieties enable regioselective electrophilic substitution. Common reactions include:

Reaction TypeConditionsExample ProductKey Observations
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at C-9/C-10 of anthraceneHigh regioselectivity due to steric protection of the imidazopyridine ring.
SulfonationH₂SO₄, 50°CSulfonated anthraceneEnhanced solubility in polar solvents for optoelectronic processing.

The imidazopyridine ring itself resists EAS due to electron-withdrawing effects from the nitrogen atoms, directing substitution to the anthracene/naphthalene systems.

Cross-Coupling Reactions

Suzuki-Miyaura and Stille couplings are critical for synthesizing and functionalizing this compound:

General Reaction Scheme :

Ar–X+Ar’–B(OH)₂Pd(PPh₃)₄, BaseAr–Ar’+Byproducts\text{Ar–X} + \text{Ar'–B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{Ar–Ar'} + \text{Byproducts}

Coupling TypeSubstrateCatalystYieldApplication
SuzukiBromoanthracenePd(PPh₃)₄75–85%Attaching phenyl/heteroaryl groups to anthracene.
StilleStannane derivativesPd₂(dba)₃70–78%Introducing electron-deficient moieties for OLED tuning .

Reactions require anhydrous conditions (e.g., THF under N₂) and microwave-assisted heating (120–150°C) to accelerate kinetics .

Photocatalytic C–H Functionalization

Visible-light-driven decarboxylative coupling enables direct functionalization of the imidazopyridine ring:

Mechanism :

  • Photoexcitation of CsPbBr₃ generates electron-hole pairs under blue/white LEDs.

  • Singlet oxygen (¹O₂) oxidizes N-aryl glycine to an α-amino radical.

  • Radical addition to the C-3 position of imidazopyridine, followed by dehydrogenation .

Typical Conditions :

  • Catalyst: 5 mol% CsPbBr₃

  • Solvent: DCE (1,2-dichloroethane)

  • Yield: 44–94% (gram-scale: 87%) .

This method avoids pre-functionalization and is scalable for optoelectronic material synthesis .

Nucleophilic Additions

The electron-deficient imidazopyridine ring undergoes nucleophilic attack at C-3:

NucleophileProductConditions
Grignard reagentsAlkylated imidazopyridineTHF, −78°C →

Mechanism of Action

The mechanism of action of 2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine in optoelectronic applications involves the excitation of electrons upon exposure to light, followed by the emission of light as the electrons return to their ground state. This process is facilitated by the compound’s extended conjugated system, which allows for efficient absorption and emission of light .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Imidazo[1,2-a]pyridine derivatives are often modified at the C-2, C-3, or C-6 positions to tune their biological or physical properties. Below is a comparative analysis of key analogues:

Compound Substituents Key Features
Target Compound 2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl) Bulky anthracene-naphthalene group; extended π-system; potential AIE properties
2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine C-2: 4-(methylsulfonyl)phenyl; C-3: morpholinomethyl Potent COX-2 inhibitor (IC50 = 0.07 µM, SI = 217.1)
6-Naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine C-2: phenylsulfonylmethyl; C-6: naphthalen-1-yl Synthesized via Suzuki coupling; yellow solid (mp 249°C)
2-(4-(1H-1,2,3-Triazol-1-yl)phenyl)-6-tributylstannylimidazo[1,2-a]pyridine C-2: 4-triazolylphenyl; C-6: tributylstannyl Precursor for radioiodinated amyloid imaging agents
2-Phenylimidazo[1,2-a]pyridine derivatives (e.g., alpidem, zolpidem) C-2: phenyl; C-3: variable substituents Anxiolytic and hypnotic drugs; synthesized via Cu-catalyzed multicomponent reactions

Physicochemical Properties

  • Solubility and Aggregation : Bulky anthracene-naphthalene substituents may reduce solubility compared to methylsulfonyl or morpholine-containing derivatives . However, aggregation-induced emission (AIE) could be enhanced, as seen in imidazo[1,2-a]pyridine-based AIE probes .
  • Electronic Properties : Quantum chemical studies on similar compounds (e.g., imidazo[1,2-a]pyrimidine-Schiff bases) suggest that electron-donating/withdrawing groups modulate HOMO-LUMO gaps . The target compound’s extended conjugation may lower bandgap energy, favoring optoelectronic applications.

Biological Activity

The compound 2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C34H24N2C_{34}H_{24}N_2 with a molecular weight of approximately 498.56 g/mol. It features an imidazo[1,2-a]pyridine core linked to a phenyl group and a di(naphthalen-2-yl)anthracene moiety, contributing to its unique photophysical properties.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular Weight498.56 g/mol
CAS NumberNot specified
SolubilityVariable
LogPHigh (lipophilic)

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For example, studies on related compounds have shown efficacy against various bacterial and fungal strains, including Candida albicans and Mycobacterium tuberculosis . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of similar imidazo[1,2-a]pyridine derivatives have been investigated in several cancer cell lines. In vitro studies reveal that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage . The Galleria mellonella model has been used to evaluate in vivo toxicity, showing promising results with minimal adverse effects at therapeutic concentrations .

The biological activity of the compound is hypothesized to stem from its ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways. Studies suggest that the imidazo[1,2-a]pyridine core may facilitate intercalation into DNA or binding to specific enzymes, leading to inhibited proliferation of cancer cells .

Case Study 1: Antimicrobial Screening

A series of derivatives were screened against common pathogens. The most active compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ketoconazole and isoniazid . In vivo tests using Galleria mellonella demonstrated enhanced survival rates when treated with the compound following lethal pathogen exposure.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines revealed that the compound induced significant cell death at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in early apoptotic markers, confirming its potential as an anticancer agent .

Q & A

Q. (Advanced)

  • Lipinski’s Rule of Five: Assess molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors. Derivatives with LogP ~3.5 and polar surface area <140 Å2^2 comply .
  • ADMET prediction: Software (e.g., SwissADME) evaluates aqueous solubility (LogS), cytochrome P450 interactions, and bioavailability .
  • DFT calculations: Analyze intramolecular charge transfer (ICT) effects on fluorescence properties for imaging applications .

What safety protocols are critical when handling this compound?

Q. (Basic/Advanced)

  • Aquatic toxicity mitigation: Use closed-system filtration to prevent environmental release. Follow OECD guidelines for LC50_{50} testing in Daphnia magna .
  • Personal protective equipment (PPE): Nitrile gloves and fume hoods mandatory due to acute toxicity (LD50_{50} oral, rat: 50–300 mg/kg) .
  • Waste disposal: Incinerate at >1000°C with alkali scrubbers to neutralize sulfur/nitrogen oxides .

How can researchers resolve contradictions in reported bioactivity data?

Q. (Advanced)

  • Assay standardization: Replicate studies using identical cell lines (e.g., RAW264.7 for COX-2) and inhibitor concentrations .
  • Purity verification: HPLC (>95% purity) and elemental analysis (±0.4% theoretical composition) rule out impurities .
  • Meta-analysis: Pool data from multiple studies (e.g., IC50_{50} ranges for COX-2: 0.07–2.1 µM) to identify outliers .

What role do π-stacking interactions play in the fluorescence of this compound?

Q. (Advanced)

  • Enhanced quantum yield: Anthracene-naphthalene π-stacking increases rigidity, reducing non-radiative decay (e.g., λem_{\text{em}} = 450 nm, Φ = 0.42) .
  • X-ray crystallography: Confirms planar geometry and intermolecular π-π distances (~3.4 Å) in single crystals .
  • Solvatochromism: Red shifts in polar solvents (Δλ = 20 nm) indicate ICT stabilization .

Explain the mechanistic rationale behind iodine-catalyzed synthesis.

Q. (Advanced)

  • Radical initiation: I2_2 generates aryl radicals from 2-bromophenyl precursors via homolytic cleavage .
  • Regioselective C–Se coupling: Selenium powder reacts with radicals to form C–Se bonds (e.g., 75–90% yield for benzo[b]selenophenes) .
  • Kinetic control: Excess iodine (1.5 equiv.) suppresses diradical recombination, favoring mono-selenylation .

How can tandem cyclization strategies optimize selenophene-fused derivatives?

Q. (Advanced)

  • Catalyst optimization: CuI (10 mol%) with 1,10-phenanthroline ligand increases yield to 92% .
  • Temperature modulation: Reactions at 110°C for 12 hours balance cyclization rate and byproduct suppression .
  • Substrate design: Electron-deficient aryl bromides (e.g., 4-NO2_2) enhance electrophilic selenylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.